5-(3,5-Difluorophenyl)nicotinonitrile
Description
5-(3,5-Difluorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a 3,5-difluorophenyl substituent at the 5-position of the pyridine ring. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by related pyridine derivatives (e.g., compound 7k in , synthesized with an 88% yield and a melting point of 294.3–294.9 °C) .
Properties
CAS No. |
1346691-77-7 |
|---|---|
Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
IUFADOGCDKNECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)nicotinonitrile typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperatures.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3,5-Difluorophenyl)nicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Modifications in Nicotinonitrile Derivatives
The table below highlights key structural differences between 5-(3,5-Difluorophenyl)nicotinonitrile and its analogues:
Physicochemical Properties
- Melting Points: this compound derivatives exhibit elevated melting points (>290 °C) due to strong intermolecular interactions (e.g., hydrogen bonding via nitrile and fluorine groups) .
- Synthetic Yield : Compound 7k (88% yield) demonstrates efficient synthesis compared to analogues requiring multi-step coupling (e.g., ethynyl-linked derivatives in ) .
Neurological Targets
Several analogues, including this compound, are investigated for mGluR5 modulation, which is implicated in anxiety, autism, and Alzheimer’s disease . Key findings:
Comparative Efficacy
- Metabolic Stability: Fluorinated derivatives exhibit longer half-lives than non-fluorinated counterparts (e.g., 5-(2-m-tolylethynyl)pyrimidine) .
- Selectivity : 3,5-Difluorophenyl substitution reduces off-target effects compared to 2,5-difluoro isomers, as seen in preclinical models .
Tools for Structural Analysis
Crystallographic tools like Mercury CSD 2.0 enable comparative analysis of packing patterns and intermolecular interactions. While specific data for this compound is unavailable, this tool could elucidate differences in hydrogen-bonding networks between fluorinated and non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
